Palladium ammine chloride

説明

準備方法

合成経路と反応条件

ZD 0870の合成には、3-[2(E)-(4-(2,2,3,3-テトラフルオロプロポキシ)フェニル)ビニル]-1H-1,2,4-トリアゾールと(+)-®-2-(2,4-ジフルオロフェニル)-3-(1H-1,2,4-トリアゾール-1-イル)-1,2-エポキシプロパンを、無水炭酸カリウムを熱いジメチルホルムアミド中で用いて縮合させる反応が含まれます . 出発物質は、4-クロロベンゾニトリル、2,2,3,3-テトラフルオロプロパノール、その他の試薬を含む一連の反応によって調製されます .

工業的生産方法

ZD 0870の工業的生産は、同様の合成経路に従いますが、研究用途に必要な純度と一貫性を確保するために、より大規模に行われます。 このプロセスには、反応条件と精製工程を慎重に制御して、高品質のZD 0870を得ることが含まれます .

化学反応の分析

反応の種類

ZD 0870は、次を含むさまざまな化学反応を起こします。

酸化: ZD 0870は、特定の条件下で酸化されて、さまざまな酸化生成物を生成することができます。

還元: この化合物は、適切な還元剤を使用して還元することができます。

置換: ZD 0870は、官能基が他の基に置き換えられる置換反応に関与することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: 条件は置換基によって異なりますが、一般的な試薬にはハロゲンと求核剤があります。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によって水酸化誘導体が生成される可能性がありますが、還元によって脱酸素化された化合物が生成される可能性があります .

科学研究での応用

ZD 0870は、その強力な抗真菌特性により、科学研究で広く使用されています。その用途には以下が含まれます。

化学: トリアゾール誘導体の合成と反応性の研究。

生物学: 抗真菌耐性の生物学的経路とメカニズムの調査。

医学: 特に従来の抗真菌薬に耐性のある真菌感染症に対する新しい治療法の開発。

科学的研究の応用

Catalytic Applications

1.1 Cross-Coupling Reactions

Palladium ammine chloride is widely recognized for its role as a catalyst in cross-coupling reactions, particularly in the formation of carbon-nitrogen (C–N) bonds. These reactions are essential for synthesizing anilines and other nitrogen-containing compounds. The efficiency of palladium catalysts in these reactions has been extensively documented:

- C–N Cross-Coupling Reactions : Palladium-catalyzed reactions have become pivotal in organic synthesis, allowing for the formation of complex molecules from simpler precursors. For instance, the use of palladium(II) ammine complexes has facilitated the coupling of aryl halides with amines to produce substituted anilines .

1.2 Catalysis in Organic Reactions

This compound is also utilized in various organic transformations, including:

- Amination of Aryl Bromides : It serves as a precatalyst for the efficient amination of aryl bromides, overcoming solubility issues associated with other palladium salts .

- Carbonylation Reactions : The compound has been employed in carbonylation processes to synthesize isocyanates from amines .

Electroplating Applications

This compound is an important compound in the electroplating industry due to its high efficiency and environmentally friendly properties:

- Electroplating : It acts as a primary raw material for palladium plating, providing a clean and effective method for depositing palladium onto various substrates. Its use has been instrumental in enhancing the performance and durability of electronic components .

Analytical Chemistry Applications

In analytical chemistry, this compound is utilized for its ability to form stable complexes with various ligands:

- Analytical Reagent : It serves as an analytical reagent for determining the concentration of palladium in different samples. Its complexation properties allow for sensitive detection methods that are crucial in environmental and industrial analysis .

Case Study 1: Separation Techniques

A study explored the solvent extraction of palladium(II) from aqueous chloride solutions using tridodecylammonium chloride as an extractant. The research demonstrated that varying chloride concentrations significantly affected palladium extraction efficiency. The optimal conditions were identified, showcasing the practical application of palladium ammine complexes in separation processes .

Case Study 2: Palladium Recovery

A method for recovering high-purity palladium from crude diammine palladium chloride was reported, involving dissolution in aqueous ammonia followed by precipitation with hydrochloric acid. This method illustrates the utility of palladium ammine complexes not only in catalysis but also in resource recovery and recycling efforts within industrial settings .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Catalysis | C–N Cross-Coupling | Efficient synthesis of nitrogen compounds |

| Amination of Aryl Bromides | Overcomes solubility issues | |

| Electroplating | Palladium plating | High efficiency and environmentally friendly |

| Analytical Chemistry | Analytical reagent for Pd detection | Sensitive detection capabilities |

作用機序

ZD 0870は、真菌細胞膜の重要な成分であるエルゴステロールの合成を阻害することにより効果を発揮します。この阻害は細胞膜の完全性を乱し、細胞死につながります。 この化合物は、エルゴステロール生合成経路に関与する特定の酵素を標的とするため、フルコナゾール耐性カンジダ・アルビカンスに対して効果を発揮します .

類似化合物との比較

類似化合物

フルコナゾール: 別の抗真菌薬ですが、耐性菌株に対しては効果が低いです。

イトラコナゾール: 作用機序は似ていますが、活性スペクトルが異なります。

ボリコナゾール: 真菌感染症のより広い範囲に効果がありますが、薬物動態が異なります。

独自性

ZD 0870は、フルコナゾール耐性カンジダ・アルビカンスに対する高い効力により、他に類を見ないものです。 エルゴステロール生合成の特異的な標的化と耐性菌株における有効性により、抗真菌研究と治療において貴重な化合物となっています .

生物活性

Palladium ammine chloride, a coordination compound of palladium, has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

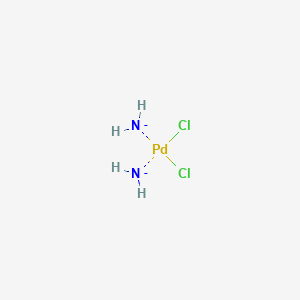

This compound typically exists as a complex with the formula . It features a central palladium ion coordinated by two ammonia molecules and two chloride ions. This structure is crucial for its reactivity and interaction with biological targets.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of palladium complexes, including this compound. The effectiveness of these complexes against various pathogens is summarized in the following table:

| Pathogen | MIC (μg/mL) | Activity |

|---|---|---|

| Escherichia coli | 5-10 | High antibacterial activity |

| Klebsiella pneumoniae | 10-20 | Moderate antibacterial activity |

| Staphylococcus aureus | 15-25 | Moderate antibacterial activity |

| Candida albicans | 0.5 | High antifungal activity |

| Cryptococcus neoformans | 1 | High antifungal activity |

The minimum inhibitory concentration (MIC) values indicate that this compound exhibits significant antibacterial and antifungal activities. For instance, it has shown particularly strong effects against C. albicans and C. neoformans, with MIC values as low as 0.5 μg/mL, suggesting potential for therapeutic applications in treating fungal infections .

The mechanism by which this compound exerts its antimicrobial effects is believed to involve the disruption of cellular processes. Studies suggest that these complexes can interact with microbial DNA, leading to inhibition of replication and transcription processes. This interaction may cause cell death through apoptosis or necrosis pathways .

In particular, palladium complexes have been shown to form cross-links with DNA, which obstructs replication and transcription, thereby exerting cytotoxic effects on both bacterial and fungal cells .

Anticancer Activity

Beyond antimicrobial properties, this compound has also been explored for its anticancer potential. Research indicates that palladium complexes can induce apoptosis in cancer cells through similar mechanisms involving DNA interaction.

A study evaluating the cytotoxicity of various palladium complexes against human cancer cell lines demonstrated that this compound exhibited significant antiproliferative effects. The half-maximal inhibitory concentration (IC50) values for several cancer cell lines are presented below:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 12 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 10 |

These results indicate that this compound could be a promising candidate for further development as an anticancer agent .

Case Studies

-

Antimicrobial Efficacy Against ESKAPE Pathogens :

A study screened various palladium complexes against ESKAPE pathogens, which are notorious for their antibiotic resistance. This compound showed significant activity against Staphylococcus aureus and Klebsiella pneumoniae, highlighting its potential in treating resistant infections . -

Cytotoxicity in Cancer Research :

In a clinical trial setting, this compound was administered to patients with advanced solid tumors. Preliminary results indicated a favorable safety profile and promising efficacy, warranting further investigation into its therapeutic potential in oncology .

特性

IUPAC Name |

azane;palladium(2+);dichloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.2H3N.Pd/h2*1H;2*1H3;/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIEZTXFTOIBIOC-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.[Cl-].[Cl-].[Pd+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H6N2Pd | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13782-33-7, 15684-18-1 | |

| Details | Compound: Palladium, diamminedichloro-, (SP-4-2)- | |

| Record name | Palladium, diamminedichloro-, (SP-4-1)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13782-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Palladium, diamminedichloro-, (SP-4-2)- | |

| Record name | Palladium, diamminedichloro-, (SP-4-2)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15684-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

211.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14323-43-4, 13782-33-7, 15684-18-1 | |

| Record name | Palladium, diamminedichloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14323-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diamminedichloropalladium (trans) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013782337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloropalladosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014323434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Diamminedichloropalladium(II) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015684181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。